molecular formula C18H24N2O3 B5319952 N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B5319952
M. Wt: 316.4 g/mol
InChI Key: HNDNRIWADFEVOD-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines an indene moiety with a pyrrolidine ring, making it an interesting subject for scientific research.

Properties

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c1-12(11-23-2)20-10-15(9-17(20)21)18(22)19-16-7-6-13-4-3-5-14(13)8-16/h6-8,12,15H,3-5,9-11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDNRIWADFEVOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)N1CC(CC1=O)C(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the indene and pyrrolidine rings, followed by their coupling. Common synthetic routes may include:

    Formation of Indene Moiety: Starting from a suitable precursor, the indene ring can be synthesized through cyclization reactions.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via amination reactions.

    Coupling Reactions: The final step involves coupling the indene and pyrrolidine rings under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the methoxy group, using nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1H-inden-5-yl)-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide: can be compared with other compounds featuring indene or pyrrolidine moieties.

Uniqueness

The uniqueness of this compound lies in its combined structure, which may confer specific properties and activities not found in simpler analogs.

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